3,4-Dihydrotamoxifen
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Overview
Description
Chlorotoxin I-131 is investigated in clinical trials for treating brain cancer. Chlorotoxin I-131 binds to and reduces the activity of a matrix metalloproteinase (MMP) that regulates functioning of the chloride channels on cell membranes. Chlorotoxin is a small 36-amino-acid peptide that selectively binds to glioma cells but not normal brain parenchyma. It is a synthetic version of a neurotoxin isolated from the venom of the Giant Yellow Israeli scorpion Leiurus quinquestriatus. The synthetic version of this peptide has been manufactured and covalently linked to iodine 131 as a means of targeting radiation to tumor cells in the treatment of brain cancer. The selective effects of Chlorotoxin I-131 are regulated by its action on MMP2 receptors.
Scientific Research Applications
Anti-Estrogenic Effects in Breast Cancer Cells
3,4-Dihydrotamoxifen, like its related compound tamoxifen, is primarily researched for its applications in breast cancer treatment. One study demonstrated that endoxifen, a metabolite of tamoxifen, exhibits anti-estrogenic effects in breast cancer cells. This suggests a similar potential for this compound in inhibiting estrogen-induced effects in these cells, which is crucial for breast cancer treatment (Lim et al., 2005).
Potential Carcinogenic Metabolism
Research has indicated a potential mechanism of tamoxifen carcinogenesis involving the metabolism of tamoxifen to 3,4-dihydroxytamoxifen. This metabolite can oxidize to a reactive o-quinone, potentially leading to cellular macromolecule alkylation or oxidation, which has implications for cancer research and therapy (Zhang et al., 2000).
Effects on Cellular Functions
Studies have explored how tamoxifen and its metabolites, including this compound, interact with cellular functions. For instance, tamoxifen has been shown to impact the electron transport chain in isolated rat liver mitochondria, indicating potential broader cellular effects of its metabolites (Tuquet et al., 2004).
Activity Against Malaria
In a surprising application outside of cancer research, tamoxifen and its metabolites have shown activity against Plasmodium, the parasite responsible for malaria. This suggests that this compound could potentially be researched for its effects on malaria parasites (Weinstock et al., 2019).
Metabolism and Pharmacokinetics
The study of tamoxifen's metabolism, including its conversion to this compound, provides insights into its pharmacokinetics and pharmacodynamics, which are crucial for optimizing breast cancer treatment strategies (Sun et al., 2006).
Properties
Molecular Formula |
C26H31NO |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[4-(1,2-diphenylbutyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3 |
InChI Key |
YUFAHBUWIVNVNJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Synonyms |
131I-TM-601 Chlorotoxin chlorotoxin I-131 TM 601 TM-601 TM601 peptide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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